4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol
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Overview
Description
Scientific Research Applications
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-hydroxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to accommodate the increased volume of reactants .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced cellular damage .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol.
3-Hydroxypropylamine: Another precursor used in the synthesis.
Quinones: Oxidation products of the compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-[(3-hydroxypropylamino)-phenylmethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-12-4-11-17-16(13-5-2-1-3-6-13)14-7-9-15(19)10-8-14/h1-3,5-10,16-19H,4,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGXGNWPVUXFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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